![molecular formula C11H9N3O3 B15325102 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile is a compound that features a complex heterocyclic structure. This compound, owing to its intricate molecular framework, has potential applications in various fields including medicinal chemistry and materials science. It is noteworthy for its distinct functionality that bridges both organic and inorganic chemistry paradigms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrrolo[3,4-b]pyridine Core: Starting from pyridine derivatives, multiple cyclization and functional group modifications lead to the core structure.
Introduction of the Methoxymethyl and Dioxo Groups: Various protecting and deprotecting groups are used to selectively introduce these functional groups under controlled conditions.
Final Acetonitrile Addition: This is often achieved through nucleophilic substitution reactions with nitrile donors under anhydrous conditions.
Industrial Production Methods
Scaled-up production in industry leverages automated synthesis platforms. Here, solid-phase synthesis and high-throughput screening ensure efficient production. Industrial methods often incorporate microwave-assisted synthesis to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation and reduction reactions at the methoxymethyl and pyridine sites.
Substitution Reactions: Common reagents like alkyl halides and nucleophiles engage in substitution reactions, modifying the functional groups.
Condensation and Cyclization: These reactions are central in further modifying the heterocyclic ring system, influencing the compound's properties.
Common Reagents and Conditions
Oxidation: KMnO₄ or CrO₃ in acidic or basic media.
Reduction: LiAlH₄ or NaBH₄ under inert conditions.
Substitution: Reagents like NaCN, alkyl halides, or organometallic reagents.
Cyclization: Strong acids or bases to promote ring closure.
Major Products
Depending on the reaction pathway, products vary from simple hydroxylated derivatives to more complex polycyclic structures with varying functional groups.
Scientific Research Applications
Chemistry
Used as a building block in synthesizing larger, more complex molecules. It serves as a key intermediate in organic synthesis.
Biology
Investigated for its potential biological activity, such as enzyme inhibition or receptor binding, useful in drug discovery.
Medicine
Explored for its possible roles in therapeutic agents targeting various diseases, especially in the design of novel pharmaceuticals.
Industry
Utilized in the creation of advanced materials, including polymers and ligands for catalysis.
Mechanism of Action
Molecular Targets and Pathways
This compound operates by interacting with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymatic activity by binding to active sites or allosteric sites.
Receptor Modulation: Potential to act on receptor pathways, altering cellular responses.
Pathways: Influences metabolic pathways by modulating key intermediates and enzymes involved.
Comparison with Similar Compounds
Similar Compounds
2-[3-(Methoxymethyl)-6-oxopyridin-5-yl]acetonitrile
5-Methoxy-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
2-Cyano-6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridine
Uniqueness
Functional Group Diversity: The presence of both methoxymethyl and dioxo groups offers a unique reactivity profile.
Structural Complexity:
There you have it—an exploration of 2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile from its synthesis to its applications and unique qualities
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
2-[3-(methoxymethyl)-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl]acetonitrile |
InChI |
InChI=1S/C11H9N3O3/c1-17-6-7-4-8-9(13-5-7)11(16)14(3-2-12)10(8)15/h4-5H,3,6H2,1H3 |
InChI Key |
PFSKDYFQYVJRJZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC2=C(C(=O)N(C2=O)CC#N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


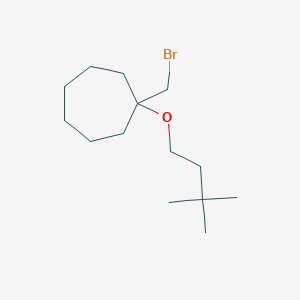
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)
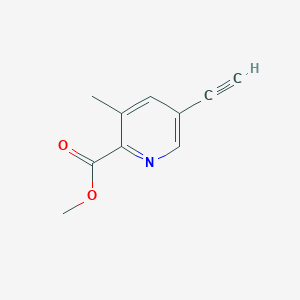

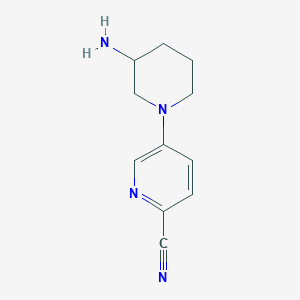
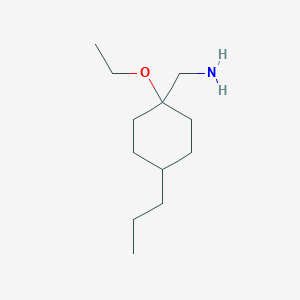
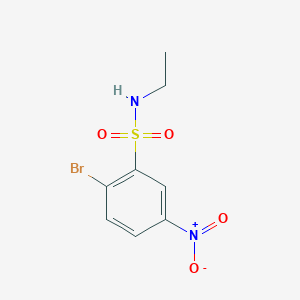
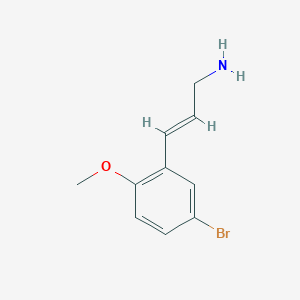
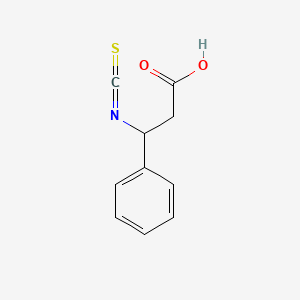
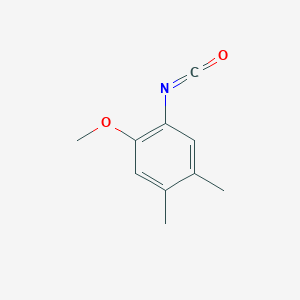
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
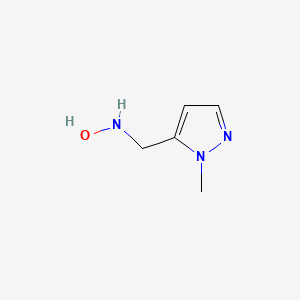
aminehydrochloride](/img/structure/B15325104.png)

